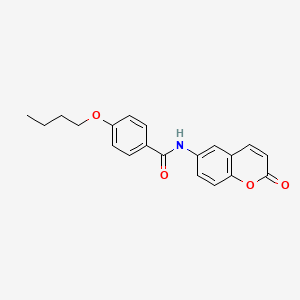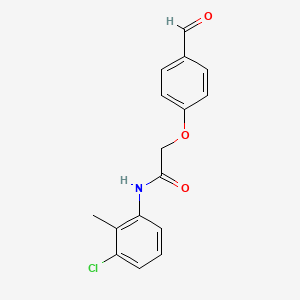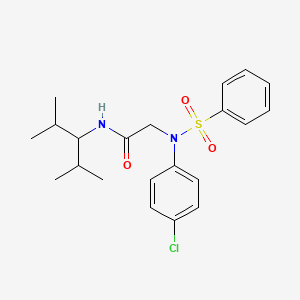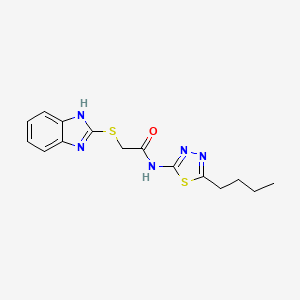![molecular formula C20H17F2N3O3 B4135723 N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4135723.png)
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea
Vue d'ensemble
Description
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea, also known as AFU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFU is a urea derivative that has been extensively studied for its unique chemical properties and potential biological activities.
Mécanisme D'action
The exact mechanism of action of N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea is not fully understood. However, it has been suggested that N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea exerts its biological activities by inhibiting specific enzymes and proteins. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been demonstrated to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has also been shown to exhibit potent biological activities at low concentrations, making it a valuable tool for studying specific biological processes. However, N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied in vivo. Additionally, the exact mechanism of action of N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the study of N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of neurodegenerative disorders. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease and Parkinson’s disease. Further studies are needed to determine its potential efficacy in humans. Another potential direction is the investigation of its potential use as a molecular probe for the detection of specific protein targets. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been shown to bind to specific proteins, making it a valuable tool for studying specific biological processes. Further studies are needed to determine its potential applications in this area.
Applications De Recherche Scientifique
N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders. Additionally, N-allyl-N'-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]urea has been studied for its potential use as a molecular probe for the detection of specific protein targets.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c1-2-11-24(20(28)23-15-7-3-13(21)4-8-15)17-12-18(26)25(19(17)27)16-9-5-14(22)6-10-16/h2-10,17H,1,11-12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCYIVPBKHITGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1CC(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135643.png)


![2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4135661.png)
![4-chloro-2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4135665.png)
![N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4135669.png)

![(3S*)-1-ethyl-3-methyl-4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B4135681.png)
![N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide](/img/structure/B4135689.png)

![N-(2-isopropylphenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4135700.png)
![N-({5-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B4135702.png)
![N-{1-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4135706.png)
